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Introduction
IPrAuNTf₂ ([1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)

bis(trifluoromethanesulfonyl)imide) is a highly effective and versatile catalyst in modern organic

synthesis. Its strong σ-donating and sterically demanding N-heterocyclic carbene (NHC) ligand

facilitates unique reactivity, particularly in the activation of alkynes. This document provides

detailed application notes and protocols for the use of IPrAuNTf₂ in C-C coupling reactions,

with a focus on the intramolecular cyclization of homopropargyl alcohols followed by

intermolecular alkynylation. This transformation provides a powerful method for the synthesis of

functionalized cyclic ethers, which are valuable intermediates in medicinal chemistry and drug

development.

Featured Application: Cyclization-Alkynylation of
Homopropargyl Alcohols with Terminal Alkynes
A significant application of IPrAuNTf₂ is in the divergent catalysis of reactions between

homopropargyl alcohols and terminal alkynes. Specifically, IPrAuNTf₂ promotes an efficient

intramolecular cyclization of the alcohol onto the alkyne, followed by an intermolecular coupling

with a second terminal alkyne. This sequence furnishes (2-arylalkynyl) cyclic ethers in

moderate to excellent yields.[1][2] This reactivity is distinct from that observed with other gold
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catalysts, such as triazole-gold complexes, which may favor intermolecular hydroalkoxylation.

[1]
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Caption: General reaction scheme for the IPrAuNTf₂-catalyzed cyclization-alkynylation.

Quantitative Data Summary
The following table summarizes the yields for the synthesis of various (2-arylalkynyl) cyclic

ethers using IPrAuNTf₂ as the catalyst. The general conditions for these reactions are outlined

in the experimental protocol below.[1]
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Entry
Homopropargy
l Alcohol
Substrate

Terminal
Alkyne
Substrate

Product Yield (%)

1 1a Phenylacetylene 6b 91

2 1a

4-

Methylphenylace

tylene

6c 85

3 1a

4-

Methoxyphenyla

cetylene

6d 88

4 1a

4-

Fluorophenylacet

ylene

6e 82

5 1a

4-

Chlorophenylace

tylene

6f 79

6 1a

4-

Bromophenylace

tylene

6g 75

7 1a

3-

Methoxyphenyla

cetylene

6h 94

8 1a
2-

Thienylacetylene
6i 70

9 1b Phenylacetylene 6j 81

10 1c Phenylacetylene 6k 76

Experimental Protocols
General Procedure for IPrAuNTf₂-Catalyzed Cyclization-
Alkynylation
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Materials:

IPrAuNTf₂ (3 mol%)

Homopropargyl alcohol (1.0 equiv)

Terminal alkyne (3.0 equiv)

Chloroform (CHCl₃), anhydrous

Argon gas supply

Standard laboratory glassware (oven-dried)

Magnetic stirrer and heating plate

Protocol:

To an oven-dried reaction vial equipped with a magnetic stir bar, add the homopropargyl

alcohol (0.2 mmol, 1.0 equiv).

Add the terminal alkyne (0.6 mmol, 3.0 equiv).

Add anhydrous chloroform (0.8 mL).

Purge the vial with argon for 5 minutes.

Under a positive pressure of argon, add IPrAuNTf₂ (0.006 mmol, 3 mol%).

Seal the vial and place it in a pre-heated oil bath at 40 °C.

Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

(2-arylalkynyl) cyclic ether.[1]
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Catalytic Cycle and Mechanistic Insights
The proposed catalytic cycle for the IPrAuNTf₂-catalyzed reaction involves several key steps.

Initially, the gold catalyst activates the internal alkyne of the homopropargyl alcohol. This is

followed by an intramolecular nucleophilic attack of the hydroxyl group to form a cyclic

intermediate. Subsequent reaction with the terminal alkyne, likely through a gold acetylide

intermediate, leads to the final alkynylated product and regeneration of the active catalyst. The

high efficiency of IPrAuNTf₂ in this transformation is attributed to the strong electron-donating

ability and steric bulk of the IPr ligand, which promotes the desired catalytic pathway over

competing side reactions.
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Caption: Proposed catalytic cycle for the IPrAuNTf₂-catalyzed reaction.

Conclusion
IPrAuNTf₂ is a powerful catalyst for the synthesis of substituted cyclic ethers through a

cyclization-alkynylation cascade. The provided protocol offers a reliable method for accessing

these valuable molecular scaffolds. While the application of IPrAuNTf₂ in other classical C-C

cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings is not yet widely

reported, its unique reactivity in alkyne activation highlights its potential for the development of

novel C-C bond-forming methodologies. Researchers are encouraged to explore the utility of

this catalyst in other transformations involving unsaturated systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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